![molecular formula C14H20N2O3S B2512682 5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane CAS No. 1556097-47-2](/img/structure/B2512682.png)
5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane is a chemical compound with potential applications in scientific research. It is a spirocyclic compound that contains a diazaspiro ring system. The compound has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
Scientific Research Applications
Cycloaddition Reactions
5-Oxa-2,6-diazaspiro[3.4]octane derivatives are obtained through stereospecific [3+2] 1,3-cycloaddition reactions. For instance, Chiaroni et al. (2000) describe the synthesis of such compounds using 3-methylene azetidin-2-ones and nitrones, resulting in different conformations of the isoxazolidine rings (Chiaroni et al., 2000).
Synthesis and Structure Studies
Kuroyan et al. (1991) studied the synthesis and structure of related compounds such as diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, revealing insights into the reaction processes and product structures (Kuroyan et al., 1991).
Alkylation Processes
Research by Brabander and Wright (1965) focused on the alkylation of 6-aryl-6,7-diazaspiro[3.4]octane-5,8-diones, which led to the development of two synthetic methods producing different isomers (Brabander & Wright, 1965).
Reduction Reactions
Stepakov et al. (2009) worked on the selective reduction of ethyl 7-aryl-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylates, an important step in understanding the chemical behavior and potential applications of such compounds (Stepakov et al., 2009).
Spirocyclic Compounds in Drug Discovery
Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes as multifunctional, structurally diverse modules for drug discovery, demonstrating the pharmaceutical potential of these compounds (Li, Rogers-Evans, & Carreira, 2013).
Inhibition Properties
Chafiq et al. (2020) explored the inhibition properties of spirocyclopropane derivatives, including 5,7-dioxaspiro[2.5]octanes, for mild steel protection in HCl, an application in materials science and corrosion inhibition (Chafiq et al., 2020).
Malaria Treatment
A novel diazaspiro[3.4]octane series was identified by Le Manach et al. (2021) as active against multiple stages of the human malaria parasite Plasmodium falciparum, highlighting its potential in antimalarial drug development (Le Manach et al., 2021).
properties
IUPAC Name |
5-ethyl-8-(4-methylphenyl)sulfonyl-2-oxa-5,8-diazaspiro[3.4]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-15-8-9-16(14(15)10-19-11-14)20(17,18)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFPKJMNUPFIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C12COC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

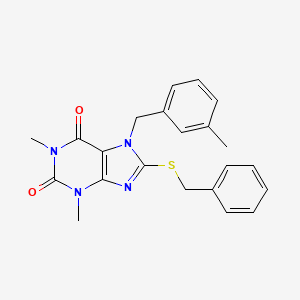


![1-[Ethoxy-(2-methoxyphenyl)methyl]benzotriazole](/img/structure/B2512602.png)
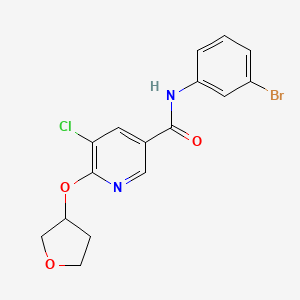
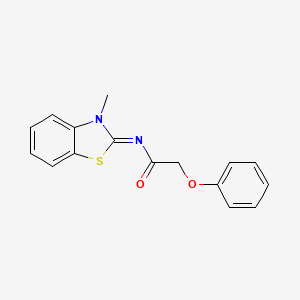
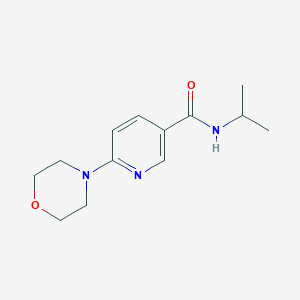
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-cyanophenyl)acetamide](/img/no-structure.png)


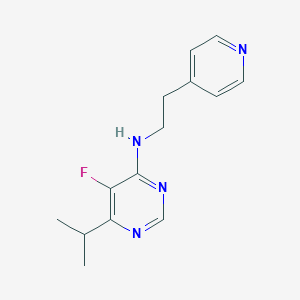
![3-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2512615.png)

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2512622.png)